![molecular formula C₁₆H₁₄O₅ B1144556 [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate CAS No. 175077-14-2](/img/structure/B1144556.png)

[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

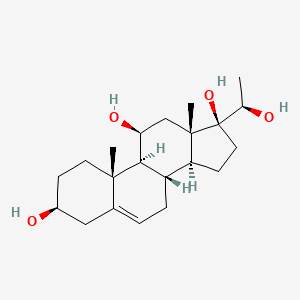

4-(Hydroxymethyl)phenyl 2-acetyloxybenzoate, also known as 4-HMPAB, is an organic compound belonging to the class of phenylacetates, which are a type of aromatic esters. 4-HMPAB is a white crystalline solid with a melting point of 128-130°C. It is insoluble in water but soluble in organic solvents. 4-HMPAB has a variety of applications in medicinal chemistry and synthetic organic chemistry. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Chemical Interactions and Stability

The molecule is known for its stability and interactions in various environments. The presence of 4-(Hydroxymethyl)phenyl and 2-acetyloxybenzoate groups in compounds results in specific orientations and interactions, contributing to the molecule's structural stability. For instance, in a study, the interaction and stability of molecules related to [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate were examined, showing how intermolecular hydrogen bonds contribute to the formation of stable molecular structures (Ngah, Fauzi, & Yamin, 2005).

Synthetic Utility and Catalysis

The compound serves as a useful building block in organic synthesis, contributing to the formation of various chemical structures with potential pharmaceutical applications. For example, a derivative of this compound was used as a catalyst in bromination reactions, showing improved performance when sequestered within a specific xerogel compared to when free in solution (Bennett, Tang, Mcmaster, Bright, & Detty, 2008).

Role in Metabolism and Pharmacology

Metabolites of parabens, which include structures related to this compound, have been studied in the context of dermal absorption and metabolism. These studies shed light on the metabolic pathways and the role of enzymes like carboxylesterases in the metabolism of these compounds, contributing to our understanding of their pharmacological and toxicological profiles (Jewell, Prusakiewicz, Ackermann, Payne, Fate, Voorman, & Williams, 2007).

Photolysis and Hydrolysis Studies

Research on derivatives of this compound has revealed insights into their behavior under hydrolysis and photolysis, showing how specific substituents can affect the rate of ionization and the stability of intermediate products. This understanding is crucial for their application in areas like anti-tumor treatments (Wang, Jin, Myers, Glover, & Novak, 2009).

Propriétés

IUPAC Name |

[4-(hydroxymethyl)phenyl] 2-acetyloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9,17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNVBXTVELOXQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)